molecular formula C12H9ClN2S B13864526 6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole

6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole

Cat. No.: B13864526
M. Wt: 248.73 g/mol
InChI Key: YJQPMFLBRFVNPJ-UHFFFAOYSA-N
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Description

6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that contains a pyrrole ring fused with a thiazole ring. The presence of a chlorophenyl group attached to the pyrrole ring adds to its unique chemical properties. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with a thioamide derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties, making it a potential candidate for drug development.

    Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to the combination of the pyrrole and thiazole rings with a chlorophenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C12H9ClN2S

Molecular Weight

248.73 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole

InChI

InChI=1S/C12H9ClN2S/c13-10-4-2-1-3-8(10)5-9-6-14-12-11(9)16-7-15-12/h1-4,6-7,14H,5H2

InChI Key

YJQPMFLBRFVNPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CNC3=C2SC=N3)Cl

Origin of Product

United States

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